molecular formula C9H12N4 B1481633 (6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine CAS No. 2098058-03-6

(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine

Cat. No. B1481633
CAS RN: 2098058-03-6
M. Wt: 176.22 g/mol
InChI Key: HQBODRMBDIECRA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazole-containing compounds, such as (6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine, is a topic of interest in the field of chemistry . Imidazole was first synthesized from glyoxal and ammonia . The derivatives of 1, 3-diazole show a broad range of biological activities, making imidazole an important synthon in the development of new drugs .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole, the core structure of (6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine, is amphoteric in nature, showing both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

Imidazole, the core structure of (6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine, is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Cancer Treatment

The compound has shown potential as a PI3K inhibitor , which is significant because aberrant expression of the PI3K signalling pathway is often associated with tumorigenesis, progression, and poor prognosis in cancer. Inhibiting this pathway can therefore be a valuable strategy in cancer therapy .

Tumorigenesis Research

Research indicates that mutations and abnormal activation of the PI3K-AKT pathway are major factors in tumorigenesis. The compound’s role as an inhibitor makes it useful for studying tumorigenesis and progression .

Drug Development

Imidazo[1,2-a]pyrazine, which is structurally related to the compound , acts as a versatile scaffold in drug development. This suggests that our compound could also be used as a scaffold for developing new drugs with various biological activities .

Central Nervous System Disorders

Derivatives of imidazo[1,2-b] pyridazine, which share a similar core structure with our compound, have demonstrated biological activity as inhibitors of the central nervous system. This implies potential applications in treating disorders related to the central nervous system .

Antipyretic Applications

Similar structural compounds have shown antipyretic (fever-reducing) and hypothermal activity, suggesting that our compound may also possess these properties and could be used in developing fever-reducing medications .

Anticonvulsant Activity

The related structural analogs have also displayed anticonvulsant activity, indicating that our compound might be explored for its potential use in treating convulsive disorders .

properties

IUPAC Name

(6-cyclopropyl-5H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4/c10-5-7-8(6-1-2-6)12-13-4-3-11-9(7)13/h3-4,6,12H,1-2,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQBODRMBDIECRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C3=NC=CN3N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Reactant of Route 2
(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Reactant of Route 3
(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Reactant of Route 4
(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Reactant of Route 5
(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Reactant of Route 6
(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine

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